molecular formula C31H32O6 B11603922 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methoxybenzoate

4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methoxybenzoate

Cat. No.: B11603922
M. Wt: 500.6 g/mol
InChI Key: GCVIHAUBOJRGBE-UHFFFAOYSA-N
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Description

4-(3,3,6,6-Tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methoxybenzoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the xanthene derivatives, which are known for their diverse biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methoxybenzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the xanthene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the xanthene core, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, xanthene derivatives, including this compound, have shown potential as antimicrobial and anticancer agents. Their ability to interact with biological macromolecules makes them valuable in drug discovery and development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic properties. They are investigated for their potential to inhibit specific enzymes or pathways involved in disease processes.

Industry

Industrially, this compound can be used in the development of dyes and pigments due to its chromophoric properties. It is also explored in the field of materials science for the creation of novel materials with specific optical properties.

Mechanism of Action

The mechanism of action of 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methoxybenzoate involves its interaction with various molecular targets. The xanthene core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Xanthene: The parent compound of the xanthene derivatives, known for its fluorescent properties.

    Rhodamine: A xanthene derivative widely used as a fluorescent dye.

    Fluorescein: Another xanthene derivative used in various imaging applications.

Uniqueness

What sets 4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 2-methoxybenzoate apart is its specific structural features, which confer unique chemical reactivity and biological activity. The presence of the 2-methoxybenzoate group enhances its solubility and potential interactions with biological targets, making it a compound of interest in various research fields.

Properties

Molecular Formula

C31H32O6

Molecular Weight

500.6 g/mol

IUPAC Name

[4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenyl] 2-methoxybenzoate

InChI

InChI=1S/C31H32O6/c1-30(2)14-21(32)27-24(16-30)37-25-17-31(3,4)15-22(33)28(25)26(27)18-10-12-19(13-11-18)36-29(34)20-8-6-7-9-23(20)35-5/h6-13,26H,14-17H2,1-5H3

InChI Key

GCVIHAUBOJRGBE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5OC)C(=O)C1)C

Origin of Product

United States

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